molecular formula C30H34N4O2S B11969449 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B11969449
M. Wt: 514.7 g/mol
InChI Key: XTDGCPSZLVLWDJ-UHFFFAOYSA-N
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Description

2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone is a complex organic compound that belongs to the class of triazole derivatives. This compound is known for its unique structural features, which include a triazole ring, an aniline group, and a phenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Aniline Group: The aniline group is introduced via nucleophilic substitution reactions.

    Attachment of the Phenyl Group: The phenyl group is often attached through Friedel-Crafts acylation or alkylation reactions.

    Thioether Formation: The final step involves the formation of the thioether linkage, which can be achieved through the reaction of thiols with appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone shares similarities with other triazole derivatives, such as fluconazole and itraconazole, which are known for their antifungal properties.
  • Other Phenolic Compounds: Compounds like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are similar in terms of their antioxidant properties.

Uniqueness

What sets 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone apart is its unique combination of structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H34N4O2S

Molecular Weight

514.7 g/mol

IUPAC Name

2-[(5-anilino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone

InChI

InChI=1S/C30H34N4O2S/c1-29(2,3)23-17-20(18-24(26(23)36)30(4,5)6)25(35)19-37-28-33-32-27(31-21-13-9-7-10-14-21)34(28)22-15-11-8-12-16-22/h7-18,36H,19H2,1-6H3,(H,31,32)

InChI Key

XTDGCPSZLVLWDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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